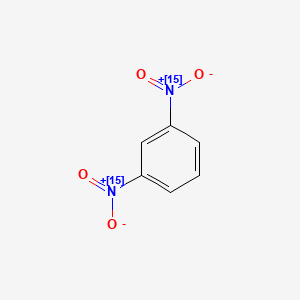

1,3-Dinitrobenzene-15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H4N2O4 |

|---|---|

Molecular Weight |

170.09 g/mol |

IUPAC Name |

1,3-bis[oxido(oxo)(15N)(15N)azaniumyl]benzene |

InChI |

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i7+1,8+1 |

InChI Key |

WDCYWAQPCXBPJA-BFGUONQLSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[15N+](=O)[O-])[15N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dinitrobenzene-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,3-Dinitrobenzene-¹⁵N₂, a stable isotope-labeled compound valuable in various research applications, including proteomics and mechanistic studies. While direct literature on the synthesis of this specific isotopologue is scarce, this guide outlines a robust and reliable methodology based on established chemical principles for the nitration of aromatic compounds and the preparation of ¹⁵N-labeled reagents.

Overview of the Synthetic Strategy

The synthesis of 1,3-Dinitrobenzene-¹⁵N₂ is achieved through the electrophilic aromatic substitution of nitrobenzene using a ¹⁵N-labeled nitrating mixture. The core of this process involves the preparation of ¹⁵N-labeled nitric acid (H¹⁵NO₃), which is subsequently used with sulfuric acid to generate the ¹⁵N-nitronium ion (¹⁵NO₂⁺), the active electrophile in the reaction. The purification of the final product is critical to remove isomeric impurities and residual acids.

Experimental Protocols

2.1. Part A: Preparation of ¹⁵N-Labeled Nitric Acid (H¹⁵NO₃)

The foundational step is the generation of ¹⁵N-enriched nitric acid. This can be accomplished through the oxidation of ¹⁵N-labeled ammonia (¹⁵NH₃).[1][2] Commercially available ¹⁵N-labeled nitric acid is also an option for a more direct route.[3]

Materials:

Methodology: The production of H¹⁵NO₃ involves the catalytic oxidation of ¹⁵NH₃.[1][2] A detailed description of a suitable laboratory-scale process is as follows:

-

A gas mixture of ¹⁵NH₃ and an excess of O₂ is passed over a heated Pt/Rh catalyst (optimal temperatures are around 500 °C).[1][2]

-

The resulting nitrogen oxides are then absorbed into deionized water in a hydration reactor to form H¹⁵NO₃.[2]

-

The concentration of the resulting H¹⁵NO₃ solution can be determined by titration.

2.2. Part B: Synthesis of 1,3-Dinitrobenzene-¹⁵N₂

This procedure is adapted from the well-established method for the dinitration of nitrobenzene.[4][5][6]

Materials:

-

Nitrobenzene

-

¹⁵N-Nitric acid (H¹⁵NO₃), fuming or highly concentrated (from Part A or commercial source)[6]

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Methodology:

-

In a round-bottom flask, carefully add 20 mL of concentrated H₂SO₄.[6]

-

Cool the flask in an ice bath.

-

Slowly add 15 mL of fuming H¹⁵NO₃ to the cooled H₂SO₄ with constant swirling to create the ¹⁵N-nitrating mixture.[6]

-

To this mixture, add 12.5 mL of nitrobenzene dropwise, ensuring the temperature of the reaction mixture does not rise significantly.[6]

-

After the addition is complete, attach a reflux condenser and heat the mixture in a water bath for approximately 30 minutes.[4][6]

-

Allow the reaction mixture to cool to room temperature and then carefully pour it into 500 mL of ice-cold water with vigorous stirring.[6]

-

The crude 1,3-Dinitrobenzene-¹⁵N₂ will precipitate as a pale yellow solid.[4]

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids.[4]

2.3. Part C: Purification by Recrystallization

To obtain high-purity 1,3-Dinitrobenzene-¹⁵N₂, recrystallization is essential to remove ortho and para isomers.[5][7]

Materials:

Methodology:

-

Transfer the crude product to a flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Heating on a water bath may be necessary.[4][6]

-

If the solution contains insoluble impurities, it can be hot filtered.

-

Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[8]

-

Collect the purified crystals by vacuum filtration.

-

A second recrystallization may be necessary to achieve high purity.[6]

-

Dry the final product in a desiccator. The expected yield of the purified product is typically in the range of 70-90%.[6][7]

Data Presentation

The following tables summarize the key quantitative data for 1,3-Dinitrobenzene. Note that the molecular weight is adjusted for the ¹⁵N₂ isotopologue.

Table 1: Physicochemical Properties of 1,3-Dinitrobenzene-¹⁵N₂

| Property | Value |

| Molecular Formula | C₆H₄(¹⁵NO₂)₂ |

| Molecular Weight | 170.09 g/mol [9] |

| Appearance | Yellowish solid/crystals[5][10] |

| Melting Point | 89-91 °C[6][7] |

| Boiling Point | 297 °C[5][11] |

| Density | 1.575 g/cm³[5] |

Table 2: Spectroscopic Data for 1,3-Dinitrobenzene

| Technique | Key Signals/Peaks |

| ¹H NMR (CDCl₃) | δ ~9.08 ppm (t), δ ~8.61 ppm (dd), δ ~7.87 ppm (t)[10][12] |

| ¹³C NMR | Expected shifts around 148, 135, 129, 120 ppm |

| IR | Characteristic peaks for C-H (aromatic), C=C (aromatic), and N-O (nitro group) stretches |

Visualizations

Diagram 1: Synthesis Pathway of 1,3-Dinitrobenzene-¹⁵N₂

Caption: Synthesis pathway for 1,3-Dinitrobenzene-¹⁵N₂.

Diagram 2: Purification Workflow

Caption: Purification workflow for 1,3-Dinitrobenzene-¹⁵N₂.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Nitric acid (¹âµN, 98%+) 40% w/w in HâO - Cambridge Isotope Laboratories, NLM-297-1 [isotope.com]

- 4. youtube.com [youtube.com]

- 5. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scbt.com [scbt.com]

- 10. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3-Dinitrobenzene 97 anhydrous 99-65-0 [sigmaaldrich.com]

- 12. 1,3-Dinitrobenzene(99-65-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Determination of Isotopic Purity of 1,3-Dinitrobenzene-15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 1,3-Dinitrobenzene-15N2. The document details the synthesis of the labeled compound and the subsequent analytical procedures, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide is intended to furnish researchers, scientists, and professionals in drug development with the necessary information to accurately assess the isotopic enrichment of this compound.

Introduction

1,3-Dinitrobenzene and its isotopically labeled analogues are important compounds in various fields of chemical and biomedical research. The incorporation of the stable isotope ¹⁵N allows for precise tracking and quantification in metabolic studies, environmental analysis, and as internal standards in quantitative mass spectrometry assays.[1] The isotopic purity of these labeled compounds is a critical parameter that directly impacts the accuracy and reliability of experimental results. Therefore, robust analytical methods are required to determine the exact level of ¹⁵N enrichment.

This guide outlines the key experimental protocols for the synthesis of 1,3-Dinitrobenzene-¹⁵N₂ and the subsequent determination of its isotopic purity using state-of-the-art analytical techniques.

Synthesis of 1,3-Dinitrobenzene-¹⁵N₂

The synthesis of 1,3-Dinitrobenzene-¹⁵N₂ is achieved through the nitration of nitrobenzene using a ¹⁵N-labeled nitrating agent. A common and effective method involves the use of ¹⁵N-labeled nitric acid in the presence of sulfuric acid.

Experimental Protocol: Synthesis

Materials:

-

Nitrobenzene

-

¹⁵N-Nitric acid (e.g., 98 atom % ¹⁵N)

-

Concentrated sulfuric acid

-

Ice

-

Cold distilled water

-

Rectified spirit (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to ¹⁵N-nitric acid, while cooling the flask in an ice bath.

-

Slowly add nitrobenzene dropwise to the nitrating mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it on a water bath for approximately one hour to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the 1,3-Dinitrobenzene-¹⁵N₂ to precipitate as a solid.

-

Filter the crude product and wash it thoroughly with cold distilled water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as rectified spirit, to obtain pure 1,3-Dinitrobenzene-¹⁵N₂ crystals.[2][3][4]

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of labeled compounds.[5][6] By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the different isotopologues can be resolved and their relative abundances quantified.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

-

Prepare a dilute solution of the synthesized 1,3-Dinitrobenzene-¹⁵N₂ in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1-10 µg/mL.

Mass Spectrometric Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of 1,3-Dinitrobenzene (unlabeled C₆H₄N₂O₄, MW: 168.0171 g/mol ; ¹⁵N₂-labeled C₆H₄(¹⁵N)₂O₄, MW: 170.0112 g/mol ).

-

Ensure the mass resolution is sufficient to separate the isotopic peaks of interest.

Data Analysis and Isotopic Purity Calculation

-

Identify the ion signals corresponding to the unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) species of 1,3-Dinitrobenzene.

-

Determine the integrated peak areas or intensities for each of these isotopologues.

-

Correct the observed intensities for the natural isotopic abundance of other elements (e.g., ¹³C).

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Intensity(M+2) / (Intensity(M+0) + Intensity(M+1) + Intensity(M+2))] x 100

Quantitative Data Summary

The following table presents a theoretical isotopic distribution for 1,3-Dinitrobenzene with 98 atom % ¹⁵N enrichment in both nitrogen positions.

| Isotopologue | Molecular Formula | Theoretical Mass (Da) | Expected Relative Abundance (%) |

| M+0 (unlabeled) | C₆H₄¹⁴N₂O₄ | 168.0171 | < 0.1 |

| M+1 (singly labeled) | C₆H₄¹⁴N¹⁵NO₄ | 169.0142 | ~ 1.9 |

| M+2 (doubly labeled) | C₆H₄¹⁵N₂O₄ | 170.0112 | > 98.0 |

Note: The expected relative abundances are illustrative and the actual values will depend on the precise isotopic enrichment of the starting materials and the efficiency of the synthesis.

Isotopic Purity Determination by NMR Spectroscopy

NMR spectroscopy is another valuable technique for assessing isotopic purity. While ¹H NMR can provide some information, ¹⁵N NMR is particularly powerful for directly observing the ¹⁵N nuclei.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer equipped with a probe capable of detecting ¹H and ¹⁵N nuclei.

Sample Preparation:

-

Dissolve a sufficient amount of the 1,3-Dinitrobenzene-¹⁵N₂ sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

NMR Analysis:

-

¹H NMR: Acquire a standard proton NMR spectrum. The presence of ¹⁵N can lead to observable couplings with adjacent protons (e.g., ³J(¹⁵N,¹H)), which can be used to infer the presence of the label. However, quantifying the isotopic purity from the ¹H spectrum alone can be challenging.

-

¹⁵N NMR: Acquire a ¹⁵N NMR spectrum. This will show signals corresponding to the ¹⁵N-labeled nitro groups. The chemical shifts of the nitro groups in dinitrobenzene compounds are typically in the range of -10 to -30 ppm relative to nitromethane.[1] The presence and intensity of these signals directly confirm the incorporation of the ¹⁵N label. For quantitative analysis, long relaxation delays may be necessary due to the long longitudinal relaxation times (T1) of ¹⁵N nuclei in nitro groups.[1]

Data Interpretation

-

¹H NMR: The proton spectrum of 1,3-Dinitrobenzene is characterized by three signals in the aromatic region. For the unlabeled compound in CDCl₃, these appear at approximately 9.08 ppm (t), 8.62 ppm (dd), and 7.87 ppm (t).[7] The coupling of these protons to the ¹⁵N nuclei can result in the splitting of these signals, providing qualitative evidence of labeling.

-

¹⁵N NMR: A ¹⁵N NMR spectrum of 1,3-Dinitrobenzene-¹⁵N₂ is expected to show a single resonance for the two equivalent ¹⁵N nuclei in the nitro groups. The presence of any ¹⁴N would not be directly observed in the ¹⁵N spectrum, but the quantitative analysis of the ¹⁵N signal intensity relative to a known standard can be used to determine the concentration of the labeled species.

Conclusion

The determination of the isotopic purity of 1,3-Dinitrobenzene-¹⁵N₂ is a critical step in ensuring the quality and reliability of this important research chemical. Both high-resolution mass spectrometry and NMR spectroscopy provide powerful and complementary methods for this purpose. HRMS offers a direct and highly sensitive means of quantifying the relative abundances of the different isotopologues, while NMR, particularly ¹⁵N NMR, provides direct evidence of ¹⁵N incorporation and can be used for quantitative assessment. By following the detailed experimental protocols and data analysis procedures outlined in this guide, researchers can confidently determine the isotopic purity of their 1,3-Dinitrobenzene-¹⁵N₂ samples, thereby enhancing the accuracy and validity of their scientific investigations.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Dinitrobenzene(99-65-0) 1H NMR spectrum [chemicalbook.com]

Mass Spectrometry Characterization of 1,3-Dinitrobenzene-15N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry characterization of 1,3-Dinitrobenzene-15N2, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in quantitative analyses. This document outlines a detailed experimental protocol, predicted fragmentation patterns under electron ionization, and a comparative analysis with its unlabeled counterpart, 1,3-Dinitrobenzene.

Introduction

1,3-Dinitrobenzene is a well-characterized nitroaromatic compound. Its isotopically labeled analog, this compound, in which both nitrogen atoms are replaced with the heavy isotope 15N, offers significant advantages in mass spectrometry-based analyses. The known mass shift of +2 Da allows for precise differentiation from the unlabeled form, enabling accurate quantification and elucidation of metabolic fates. This guide focuses on the characterization of this compound using electron ionization mass spectrometry (EI-MS), a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of both unlabeled and 15N2-labeled 1,3-Dinitrobenzene is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-Dinitrobenzene and this compound

| Property | 1,3-Dinitrobenzene | This compound |

| Chemical Formula | C6H4N2O4 | C6H4(15N)2O4 |

| Molecular Weight | 168.11 g/mol [1][2][3] | 170.09 g/mol |

| Mass Shift | M | M+2 |

| Appearance | Yellowish solid[3] | Solid |

| Melting Point | 88-90 °C | 88-90 °C |

| Boiling Point | 297 °C | 297 °C |

Predicted Mass Spectrometry Data and Fragmentation Pattern

The mass spectrum of unlabeled 1,3-Dinitrobenzene is well-documented, with characteristic fragmentation patterns under electron ionization.[1] Based on this and the known principles of mass spectrometry, a predicted fragmentation pattern for this compound can be elucidated. The introduction of two 15N atoms will result in a +2 Da shift in the molecular ion and in all nitrogen-containing fragments.

Table 2: Predicted m/z Values for Major Ions of this compound in EI-MS

| Ion | Proposed Structure | 1,3-Dinitrobenzene (m/z) | This compound (Predicted m/z) |

| [M]+• | [C6H4(15NO2)2]+• | 168 | 170 |

| [M-NO2]+ | [C6H4(15NO2)]+ | 122 | 124 |

| [M-NO]+ | [C6H4(15NO2)(15NO)]+ | 138 | 140 |

| [C6H4]+• | [C6H4]+• | 76 | 76 |

| [C6H3]+ | [C6H3]+ | 75 | 75 |

| [NO2]+ | [15NO2]+ | 46 | 47 |

| [NO]+ | [15NO]+ | 30 | 31 |

The predicted fragmentation pathway for this compound is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 170. Subsequent fragmentation is expected to proceed through characteristic losses of the nitro groups and other neutral fragments.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Characterization

The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Materials and Reagents

-

This compound (solid)

-

High-purity solvent (e.g., methanol, acetone, or ethyl acetate) for sample dissolution

-

GC-MS system equipped with an EI source

4.2. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

-

Perform serial dilutions to prepare working solutions at concentrations appropriate for GC-MS analysis (e.g., 1-100 µg/mL).

4.3. GC-MS Parameters

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Inlet: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

Scan Rate: 2 scans/second.

-

4.4. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum at the apex of the chromatographic peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the unlabeled standard.

Caption: Workflow for the GC-EI-MS analysis of this compound.

Conclusion

The mass spectrometry characterization of this compound is a straightforward process using standard GC-MS instrumentation with electron ionization. The predictable M+2 mass shift of the molecular ion and its nitrogen-containing fragments provides a clear and unambiguous method for its identification and differentiation from its unlabeled counterpart. The experimental protocol and predicted fragmentation data presented in this guide serve as a valuable resource for researchers and scientists working with this important isotopically labeled compound.

References

An In-Depth Technical Guide to the Stability and Storage of 1,3-Dinitrobenzene-15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Dinitrobenzene-15N2. Due to the limited availability of specific data for the isotopically labeled compound, this guide also incorporates relevant information from its non-labeled counterpart, 1,3-Dinitrobenzene, to ensure safe handling and maintain product integrity.

Core Stability Profile

This compound is a combustible solid that requires careful handling due to its potential for thermal decomposition and sensitivity to environmental factors. While stable under normal, controlled conditions, it is crucial to adhere to strict storage and handling protocols to mitigate risks.[1][2]

Quantitative Stability Data

The following table summarizes the key quantitative data related to the stability of 1,3-Dinitrobenzene. It is important to note that this data is primarily for the non-labeled compound and should be considered as a close proxy for this compound.

| Parameter | Value | Source |

| Melting Point | 88-90 °C | --INVALID-LINK-- |

| Boiling Point | 297 °C | --INVALID-LINK-- |

| Flash Point | 150 °C (closed cup) | --INVALID-LINK-- |

| Thermal Decomposition | May explode when heated.[3] Emits toxic fumes of nitrogen oxides upon decomposition.[4] | --INVALID-LINK--,--INVALID-LINK-- |

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the stability and safety of this compound. The compound is classified as a combustible solid and carries significant health and environmental hazards.

Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place.[1][5] Some sources recommend freezer conditions.[4] | To minimize the risk of thermal decomposition. |

| Atmosphere | Keep container tightly closed.[1][3][5] | To prevent contact with air and moisture, which can affect stability.[1] |

| Light Exposure | Avoid direct sunlight.[1] | To prevent light-induced degradation. |

| Container | Store in the original, tightly sealed container. | To prevent contamination and ensure proper containment. |

| Separation | Store separately from strong oxidants, strong bases, and food and feedstuffs.[6] | To avoid hazardous reactions. |

Handling Precautions

-

Ventilation: Use only in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear a government-approved respirator, compatible chemical-resistant gloves, and chemical safety goggles.[3]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Wash contaminated clothing before reuse.[3]

-

Spills: In case of a spill, evacuate the area. Wear self-contained breathing apparatus, rubber boots, and heavy rubber gloves. Sweep up the material, place it in a bag, and hold for waste disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[3]

Experimental Protocols

Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition and the energy released during the process.

Methodology:

-

A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped up at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature.

-

An exothermic event indicates decomposition. The onset temperature and the peak of the exotherm are recorded.

Logical Relationships in Storage and Stability

The stability of this compound is directly influenced by its storage conditions. The following diagram illustrates these critical relationships.

Caption: Relationship between storage conditions and stability of this compound.

Synthesis Overview

The synthesis of 1,3-Dinitrobenzene is typically achieved through the nitration of nitrobenzene.[7][8] For the isotopically labeled this compound, a similar process would be employed, utilizing a 15N-labeled nitrating agent.

General Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of 1,3-Dinitrobenzene.

Caption: General workflow for the synthesis of 1,3-Dinitrobenzene.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the SDS provided by the manufacturer and follow all institutional safety protocols when handling this compound.

References

- 1. technopharmchem.com [technopharmchem.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Safety Guideline [chemtrack.org]

- 4. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 7. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 8. 1,3-Dinitrobenzene synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Metabolic Profile of 1,3-Dinitrobenzene-¹⁵N₂: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and metabolic pathways of 1,3-Dinitrobenzene, with a specific focus on the ¹⁵N₂ isotopologue. The information is intended for researchers, scientists, and professionals in drug development and related fields. While direct spectroscopic data for 1,3-Dinitrobenzene-¹⁵N₂ is not widely available in public databases, this guide compiles expected data based on the analysis of the unlabeled parent compound and closely related ¹⁵N-labeled analogs.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1,3-Dinitrobenzene-¹⁵N₂. The data for the unlabeled compound is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data for 1,3-Dinitrobenzene-¹⁵N₂

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~9.1 | t (triplet) | J(H,H) ≈ 2.2 |

| H-4, H-6 | ~8.6 | dd (doublet of doublets) | J(H,H) ≈ 8.2, 2.2 |

| H-5 | ~7.8 | t (triplet) | J(H,H) ≈ 8.2 |

Note: Chemical shifts are referenced to TMS and are based on data for unlabeled 1,3-dinitrobenzene in CDCl₃. Minor shifts may occur due to the presence of ¹⁵N isotopes, and additional small couplings to ¹⁵N may be observable with high-resolution instrumentation.

Table 2: Expected ¹³C NMR Data for 1,3-Dinitrobenzene-¹⁵N₂

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁵N) | Expected Coupling Constants (¹J(C,N), Hz) |

| C-1, C-3 | ~148 | t (triplet) | ~15-20 |

| C-2 | ~119 | s (singlet) | - |

| C-4, C-6 | ~131 | s (singlet) | - |

| C-5 | ~129 | s (singlet) | - |

Note: Chemical shifts are based on data for unlabeled 1,3-dinitrobenzene. The introduction of ¹⁵N will lead to observable one-bond C-N couplings for the carbons directly attached to the nitro groups, resulting in a triplet multiplicity for these signals.

Table 3: Expected ¹⁵N NMR Data for 1,3-Dinitrobenzene-¹⁵N₂

| Nitrogen | Expected Chemical Shift (δ, ppm) |

| -¹⁵NO₂ | ~ -20 to -25 |

Note: The chemical shift is referenced to liquid ammonia (NH₃). The expected range is inferred from data on related ¹⁵N-labeled nitroaromatic compounds, such as 1-Chloro-[2,4-¹⁵N₂]dinitrobenzene.[1]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 1,3-Dinitrobenzene

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Nitro N-O | Asymmetric Stretch | 1550 - 1530 |

| Nitro N-O | Symmetric Stretch | 1360 - 1340 |

| Aromatic C=C | Stretch | ~1600, ~1480 |

| Aromatic C-H | Out-of-plane bend | 900 - 690 |

Note: The N-O stretching frequencies are characteristic of nitroaromatic compounds.[2] A slight shift in these frequencies may be observed for the ¹⁵N₂-labeled compound compared to the unlabeled analog.

Experimental Protocols

NMR Spectroscopy

2.1.1 Sample Preparation

-

Dissolve approximately 10-20 mg of 1,3-Dinitrobenzene-¹⁵N₂ in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the solid is fully dissolved, using gentle vortexing or sonication if necessary.

2.1.2 ¹H and ¹³C NMR Acquisition

-

Acquire a standard ¹H NMR spectrum to confirm sample identity and purity.

-

For ¹³C NMR, a standard proton-decoupled experiment is recommended. Due to the relatively long relaxation times of quaternary carbons, a sufficient relaxation delay (e.g., 5-10 seconds) should be used to ensure accurate integration, if required.

2.1.3 ¹⁵N NMR Acquisition

Due to the low gyromagnetic ratio and long relaxation times of the ¹⁵N nucleus, direct observation can be time-consuming. A proton-nitrogen inverse-detected experiment, such as a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment, is highly recommended to enhance sensitivity.

-

Direct ¹⁵N Observation (if necessary):

-

Use a dedicated ¹⁵N probe or a broadband probe tuned to the ¹⁵N frequency.

-

A long acquisition time and a large number of scans will likely be required.

-

The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the relaxation delay.

-

-

¹H-¹⁵N HMBC (Recommended):

-

This 2D experiment correlates the ¹⁵N chemical shifts with those of protons that are two or three bonds away.

-

Optimize the experiment for a long-range coupling of approximately 5-10 Hz.

-

This method is significantly more sensitive than direct ¹⁵N detection and will provide connectivity information, confirming the assignment of the nitrogen signals.

-

IR Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

-

Place approximately 1-2 mg of 1,3-Dinitrobenzene-¹⁵N₂ and 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2.2.2 Data Acquisition

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet into the spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of transmittance or absorbance.

Metabolic Pathway of 1,3-Dinitrobenzene

The toxicity of 1,3-dinitrobenzene is closely linked to its metabolism, which primarily involves the reductive biotransformation of its nitro groups. This process can lead to the formation of reactive intermediates that can bind to cellular macromolecules, and also results in the formation of methemoglobin.

References

Chemical structure and properties of 1,3-Dinitrobenzene-15N2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 1,3-Dinitrobenzene, with a specific focus on its 15N2 isotopically labeled form. While specific experimental data for 1,3-Dinitrobenzene-15N2 is limited in publicly available literature, this guide consolidates the known information for the unlabeled compound as a close surrogate, supplemented with data for the labeled analogue where available. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development, offering insights into the compound's characteristics and potential applications. The guide includes summarized quantitative data, a general synthesis protocol, and diagrams illustrating its metabolic pathway and a generalized experimental workflow.

Chemical Structure and Properties

1,3-Dinitrobenzene is an aromatic organic compound with the chemical formula C₆H₄(NO₂)₂. The molecule consists of a benzene ring substituted with two nitro groups at the meta positions. The 15N2 isotopologue has the same structure, with the naturally occurring 14N atoms in the nitro groups replaced by the 15N isotope.

General Properties of 1,3-Dinitrobenzene and its 15N2 Isotopologue

| Property | 1,3-Dinitrobenzene | This compound |

| Chemical Formula | C₆H₄N₂O₄[1] | C₆H₄(¹⁵NO₂)₂[2] |

| Molar Mass | 168.11 g/mol [1] | 170.09 g/mol [2] |

| Appearance | Yellowish crystalline solid | Solid |

| Melting Point | 89-90 °C | 88-90 °C |

| Boiling Point | 297 °C | 297 °C |

| CAS Number | 99-65-0 | Not available |

Spectroscopic Data of 1,3-Dinitrobenzene (Unlabeled)

| Spectroscopic Data | Key Features of 1,3-Dinitrobenzene |

| ¹H NMR | Signals in the aromatic region, typically between δ 7.5 and 9.0 ppm. |

| ¹³C NMR | Signals corresponding to the aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and strong absorptions for the symmetric and asymmetric stretching of the N-O bonds in the nitro groups. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 168, with fragmentation patterns corresponding to the loss of nitro and nitroso groups.[3] |

Synthesis of this compound

A general method for the synthesis of 1,3-Dinitrobenzene involves the nitration of nitrobenzene.[4] For the synthesis of the 15N2 labeled compound, 15N-labeled nitric acid would be required.

Experimental Protocol: General Synthesis of 1,3-Dinitrobenzene

This protocol describes the synthesis of unlabeled 1,3-Dinitrobenzene and is adaptable for the synthesis of the 15N2 labeled version by substituting with 15N-labeled nitric acid.

Materials:

-

Nitrobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃) (or 15N-labeled HNO₃)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Beaker

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

-

Nitration Reaction: Gradually add nitrobenzene to the chilled nitrating mixture. After the addition is complete, the reaction mixture is gently heated under reflux.

-

Isolation of the Product: After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of crude 1,3-Dinitrobenzene.

-

Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol.

Metabolic Pathway of 1,3-Dinitrobenzene

The metabolism of 1,3-Dinitrobenzene primarily involves the reduction of its nitro groups. This process can occur in various tissues and is a key aspect of its toxicology. The reduction is a stepwise process, forming nitrosobenzene and phenylhydroxylamine intermediates, which are further reduced to the corresponding aniline.[5][6]

Applications in Research and Drug Development

Isotopically labeled compounds, particularly with stable isotopes like 15N, are invaluable tools in drug development and biomedical research.[7]

-

Metabolic Studies: 15N-labeled compounds can be used as tracers to elucidate metabolic pathways and to quantify the formation of metabolites.[7] The use of this compound would allow for precise tracking of its metabolic fate in vivo and in vitro.

-

Quantitative Proteomics: While no specific applications of this compound in proteomics have been identified, 15N labeling is a cornerstone of quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

-

NMR Spectroscopy: The incorporation of 15N provides a sensitive nucleus for NMR studies, enabling the investigation of molecular structure, dynamics, and interactions.[8] For a molecule like this compound, 15N NMR could be used to study its binding to biological macromolecules.

Conclusion

This compound is a specialized chemical tool with potential applications in metabolic and toxicological research. While detailed experimental data for this specific isotopologue is scarce, the extensive knowledge of its unlabeled counterpart provides a strong foundation for its use. The ability to trace and quantify the molecule and its metabolites through 15N labeling opens avenues for more precise and detailed investigations into its biological interactions and effects. This guide serves as a starting point for researchers interested in utilizing this compound in their studies.

References

- 1. Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 2. This compound 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzene, 1,3-dinitro- [webbook.nist.gov]

- 4. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dinitrobenzene metabolism and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

The Metabolic Journey of 1,3-Dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of 1,3-dinitrobenzene (1,3-DNB), a compound of significant toxicological interest. This document details its absorption, distribution, extensive biotransformation, and excretion, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved in its metabolism.

Absorption, Distribution, and Excretion

1,3-Dinitrobenzene can be readily absorbed through inhalation, dermal contact, and oral ingestion.[1] Following absorption, it is distributed to various tissues, with notable accumulation in the liver, fat, kidneys, and nerve tissues.[2] The primary route of elimination for 1,3-DNB and its metabolites is through the urine, with a smaller proportion excreted in the feces.[3][4] Studies in rats have shown that after an oral dose, approximately 63% of the administered radioactivity is excreted in the urine and 18% in the feces within 48 hours.[3] In another study using intraperitoneal administration in rats, over 80% of the radiolabel was excreted in the urine within the first 24 hours.[5]

Metabolic Pathways: A Reductive Transformation

The metabolism of 1,3-DNB is predominantly characterized by the sequential reduction of its two nitro groups, a process that can occur under both aerobic and anaerobic conditions.[6][7] This biotransformation is crucial as the resulting metabolites are implicated in the compound's toxicity, including the formation of methemoglobin.[8]

The initial and rate-limiting step is the reduction of one nitro group to a nitroso group, which is then further reduced to a hydroxylamine intermediate. Finally, the hydroxylamine is reduced to an amino group, forming 3-nitroaniline. This process can then be repeated for the second nitro group, leading to the formation of 1,3-phenylenediamine.

Quantitative Analysis of Metabolites

The extent of 1,3-DNB metabolism varies between species and is influenced by the route of administration. The following tables summarize the quantitative data on the major urinary metabolites of 1,3-DNB in male Fischer-344 rats following a single oral dose.

| Metabolite | Percentage of Administered Dose in Urine (48h) [3] |

| 3-Aminoacetanilide | 22% |

| 1,3-Diacetamidobenzene | 7% |

| 4-Acetamidophenylsulfate | 6% |

| 3-Nitroaniline-N-glucuronide | 4% |

Experimental Protocols

The study of 1,3-DNB metabolism relies on a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments.

In Vivo Metabolism Study in Rats

Objective: To determine the pharmacokinetic profile and identify major metabolites of 1,3-DNB in rats.

Protocol:

-

Animal Model: Male Sprague-Dawley or Fischer-344 rats are commonly used.[4][6]

-

Dosing: A single dose of [14C]-labeled 1,3-DNB (e.g., 25 mg/kg) is administered by oral gavage (po) or intraperitoneal injection (ip).[4]

-

Sample Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a 48-hour period. Blood samples are collected at various time points.[4]

-

Sample Processing: Urine and homogenized feces are analyzed for total radioactivity by liquid scintillation counting.

-

Metabolite Analysis: Urine samples are subjected to high-performance liquid chromatography (HPLC) with radiochemical detection to separate and quantify metabolites.[9] Mass spectrometry (MS) is used for structural identification.[9]

In Vitro Metabolism using Rat Liver Microsomes

Objective: To investigate the enzymatic processes involved in 1,3-DNB metabolism in the liver.

Protocol:

-

Microsome Preparation: Liver microsomes are prepared from rat liver homogenates by differential centrifugation.[7][10]

-

Incubation Mixture: A typical incubation mixture (final volume of 500 µL) contains:

-

Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).[6][7] Incubations can be performed under both aerobic and anaerobic conditions to assess the oxygen sensitivity of the metabolic reactions.[11]

-

Reaction Termination: The reaction is stopped by the addition of a solvent such as ice-cold acetonitrile or methanol.

-

Analysis: The mixture is centrifuged, and the supernatant is analyzed by HPLC to identify and quantify the metabolites formed.[6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 1,3-DNB and its metabolites.

Typical HPLC Conditions:

-

Column: A reverse-phase column, such as a C18 column (e.g., Hypersil ODS2, 250 mm x 4.6 mm, 5 µm), is commonly used.[12]

-

Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid, is employed.[12][13] A common mobile phase is a mixture of acetonitrile and water (e.g., 55:45 v/v).[12]

-

Flow Rate: A typical flow rate is 1.0-1.2 mL/min.[12]

-

Detection: UV detection at a wavelength of around 240-254 nm is suitable for these aromatic compounds.[12] For radiolabeled studies, a radioactivity detector is used in series.[1]

-

Injection Volume: Typically 10-20 µL.[12]

Key Enzymes and Subcellular Locations

The nitroreduction of 1,3-DNB is catalyzed by a variety of enzymes located in different subcellular compartments.

-

Microsomes: The microsomal fraction of the liver, containing cytochrome P450 reductase, is a major site of 1,3-DNB metabolism, particularly under anaerobic conditions.[6][7] This metabolism is NADPH-dependent.[6]

-

Cytosol: Cytosolic enzymes, such as DT-diaphorase and xanthine oxidase, also contribute to the reduction of 1,3-DNB.[4]

-

Mitochondria: Liver mitochondria have been shown to possess nitroreductase activity under aerobic conditions.[3] In the seminiferous tubules of the testes, mitochondria are the primary site of 1,3-DNB metabolism under anaerobic conditions.[7]

-

Gut Microbiota: The anaerobic environment of the gastrointestinal tract and the presence of bacterial nitroreductases make the gut microbiota a significant contributor to the presystemic metabolism of ingested 1,3-DNB.[14][15]

Formation of Protein Adducts

The reactive intermediates formed during the reduction of 1,3-DNB, particularly the nitroso and hydroxylamine species, can covalently bind to cellular macromolecules, including proteins.[11] This formation of protein adducts is believed to be a key mechanism in the toxicity of 1,3-DNB.[7] Studies have shown that protein adduct formation correlates with the rate of metabolite formation and is more prominent under anaerobic conditions where these reactive intermediates accumulate.[11]

Conclusion

The metabolic fate of 1,3-dinitrobenzene is a complex process dominated by the reductive biotransformation of its nitro groups. This process, occurring in various tissues and subcellular locations and involving multiple enzyme systems, leads to the formation of several metabolites that are primarily excreted in the urine. The generation of reactive intermediates during this metabolic cascade is closely linked to the toxic effects of 1,3-DNB. A thorough understanding of these metabolic pathways and the factors that influence them is essential for assessing the risk associated with exposure to this compound and for the development of potential therapeutic interventions.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism and testicular toxicity of 1,3-dinitrobenzene in the rat: effect of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolism of dinitrobenzenes by rat isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. TABLE 6-1, Analytical Methods for Determining 1,3-DNB and 1,3,5-TNB in Biological Samples - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3-Dinitrobenzene metabolism and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]

- 13. Separation of 1,3-Dinitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Gut microbiota functions: metabolism of nutrients and other food components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Degradation Pathways of 1,3-Dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a nitroaromatic compound primarily used in the manufacturing of explosives, industrial solvents, and dyes.[1] Its presence in the environment, largely due to effluents from ammunition plants, poses a significant ecotoxicological concern.[1] This technical guide provides a comprehensive overview of the environmental degradation pathways of 1,3-DNB, focusing on biodegradation, chemical degradation, and photodegradation. It is designed to be a valuable resource for researchers and professionals working in environmental science, toxicology, and drug development by detailing degradation mechanisms, summarizing quantitative data, and providing insights into experimental methodologies.

Biodegradation Pathways

The microbial degradation of 1,3-DNB can occur under both aerobic and anaerobic conditions, involving a variety of microorganisms that can utilize it as a source of carbon and/or nitrogen.[1]

Aerobic Biodegradation

Under aerobic conditions, microorganisms employ oxidative and reductive strategies to break down the 1,3-DNB molecule.

One key pathway involves the initial reduction of a nitro group, followed by enzymatic rearrangement and ring cleavage. For instance, Pseudomonas pseudoalcaligenes JS45 has been shown to degrade nitrobenzene through a partially reductive pathway that can be analogous for dinitrobenzenes. This involves the reduction of the nitro group to a hydroxylamino group, which is then enzymatically rearranged to an aminophenol. Subsequent ring cleavage then proceeds.

Another significant aerobic pathway is initiated by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring, leading to the formation of a catechol derivative and the release of nitrite. The bacterium Rhodococcus sp. QT-1 metabolizes 1,3-DNB via a 4-nitrocatechol pathway, ultimately eliminating the nitro groups as nitrite.[2]

Fungi are also capable of degrading 1,3-DNB. The yeast Candida pulcherrima, isolated from soil contaminated with 1,3-DNB manufacturing waste, can biodegrade 1,3-DNB to carbon dioxide.[1] Intermediates in this fungal degradation pathway include m-nitrophenol, m-aminophenol, and resorcinol.[1]

Figure 1: Aerobic degradation of 1,3-DNB by Rhodococcus sp. QT-1.

Anaerobic Biodegradation

Anaerobic degradation of 1,3-DNB is generally characterized by the sequential reduction of the nitro groups to amino groups. In sewage sludge effluent under anaerobic conditions, approximately 80% of 1,3-DNB was degraded in 28 days, with nitroaniline being a detected product.[1] The complete reduction leads to the formation of 1,3-phenylenediamine.

Figure 2: General anaerobic degradation pathway of 1,3-DNB.

Chemical Degradation Pathways

Chemical reduction has proven to be an effective method for the degradation of 1,3-DNB, with zero-valent iron (ZVI) and ascorbic acid being prominent reducing agents.

Reduction by Zero-Valent Iron (ZVI)

Zero-valent iron can reduce the nitro groups of 1,3-DNB to amino groups. The reaction proceeds through nitroso and hydroxylamino intermediates to ultimately form 3-nitroaniline and then 1,3-phenylenediamine. The reaction rate is influenced by factors such as pH and the surface area of the iron.[3]

References

Methodological & Application

Application Note: Quantification of 1,3-Dinitrobenzene in Environmental Samples using 1,3-Dinitrobenzene-¹⁵N₂ as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1,3-dinitrobenzene (1,3-DNB) in environmental matrices, such as water and soil, using gas chromatography-mass spectrometry (GC-MS) with 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard. The use of an isotopically labeled internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a nitroaromatic compound used in the manufacturing of explosives and dyes.[1][2] Its presence in the environment, primarily due to industrial discharge and military activities, is a significant concern due to its toxicity.[3] Accurate and sensitive quantification of 1,3-DNB in environmental samples is crucial for monitoring and risk assessment.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like 1,3-DNB.[4][5][6] The isotope dilution mass spectrometry (IDMS) approach, which utilizes a stable isotope-labeled internal standard, is considered a high-accuracy method for quantification.[7][8][9][10][11] This is because the internal standard, 1,3-Dinitrobenzene-¹⁵N₂, is chemically identical to the analyte and therefore behaves similarly during sample extraction, cleanup, and GC injection, effectively compensating for any sample loss or variability.[12]

This application note details a comprehensive protocol for the analysis of 1,3-DNB in water and soil samples using 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards:

-

1,3-Dinitrobenzene (≥98% purity)

-

1,3-Dinitrobenzene-¹⁵N₂ (≥98% atom % ¹⁵N)

-

-

Solvents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (pesticide residue grade)

-

Toluene (pesticide residue grade)

-

-

Reagents:

-

Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 6 mL, 500 mg)

-

Sample Preparation

2.2.1. Water Samples

-

To a 1 L water sample, add a known amount of 1,3-Dinitrobenzene-¹⁵N₂ internal standard solution in methanol (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 100 ng/L).

-

Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elute the analytes with 10 mL of a dichloromethane/acetonitrile (1:1, v/v) mixture.

-

Dry the eluate over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

2.2.2. Soil and Sediment Samples

-

Weigh 10 g of the homogenized soil/sediment sample into a beaker.

-

Spike the sample with a known amount of 1,3-Dinitrobenzene-¹⁵N₂ internal standard solution in methanol (e.g., 100 µL of a 1 µg/mL solution).

-

Add 20 mL of acetonitrile and sonicate the mixture for 15 minutes in an ultrasonic bath.[13]

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction with another 20 mL of acetonitrile.

-

Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

The extract can be further cleaned up using a silica gel column if necessary.

-

Adjust the final volume to 1 mL with toluene for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Injector: Split/splitless injector

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp: 10°C/min to 280°C

-

Hold: 5 min at 280°C

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 1,3-Dinitrobenzene | 168 | 76 | 122 |

| 1,3-Dinitrobenzene-¹⁵N₂ | 170 | 76 | 124 |

Data Presentation and Analysis

Calibration Curve

Prepare a series of calibration standards containing known concentrations of 1,3-Dinitrobenzene and a constant concentration of 1,3-Dinitrobenzene-¹⁵N₂. The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve.

Table 1: Example Calibration Curve Data

| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 50 | 15,234 | 750,123 | 0.020 |

| 5 | 50 | 76,543 | 755,432 | 0.101 |

| 10 | 50 | 153,456 | 749,876 | 0.205 |

| 50 | 50 | 754,321 | 751,234 | 1.004 |

| 100 | 50 | 1,510,987 | 752,345 | 2.008 |

| 250 | 50 | 3,765,432 | 753,456 | 4.997 |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be determined for each instrument and matrix.

Table 2: Illustrative Quantitative Performance Data

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD, n=6) | < 10% |

| Accuracy (Recovery %) | 90-110% |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of 1,3-DNB.

Isotope Dilution Principle

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The described GC-MS method using 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard provides a robust and reliable approach for the quantification of 1,3-DNB in environmental samples. The use of an isotopically labeled internal standard minimizes the impact of matrix effects and procedural errors, leading to high-quality analytical data suitable for environmental monitoring and research. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for laboratories involved in the analysis of nitroaromatic compounds.

References

- 1. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 2. Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. vurup.sk [vurup.sk]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 9. youtube.com [youtube.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Isotope dilution - Wikipedia [en.wikipedia.org]

- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 13. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 1,3-Dinitrobenzene-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. This method relies on the use of a stable isotopically labeled version of the analyte of interest as an internal standard. The isotopically labeled standard, in this case, 1,3-Dinitrobenzene-¹⁵N₂, is chemically identical to the analyte, 1,3-Dinitrobenzene, ensuring that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative results.[1][3]

These application notes provide a detailed protocol for the quantification of 1,3-Dinitrobenzene in a given matrix using 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1,3-Dinitrobenzene is a significant compound in industrial synthesis and is also recognized as a potent environmental and biological toxin.[4][5] Accurate quantification is therefore critical in environmental monitoring, toxicology studies, and industrial process control.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of the isotopically labeled internal standard (1,3-Dinitrobenzene-¹⁵N₂) to a sample containing an unknown amount of the native analyte (1,3-Dinitrobenzene). The ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard is then measured. This ratio is directly proportional to the concentration of the native analyte in the sample. By comparing this ratio to the ratios obtained from calibration standards containing known concentrations of the native analyte and a fixed concentration of the internal standard, the exact amount of the analyte in the original sample can be determined.

Experimental Protocols

Materials and Reagents

-

1,3-Dinitrobenzene (Analyte)

-

1,3-Dinitrobenzene-¹⁵N₂ (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Sample Matrix (e.g., soil, water, plasma)

-

Solid Phase Extraction (SPE) Cartridges (if required for sample cleanup)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1,3-Dinitrobenzene and 1,3-Dinitrobenzene-¹⁵N₂ into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with acetonitrile.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 1,3-Dinitrobenzene by serially diluting the primary stock solution with acetonitrile.

-

Prepare a working internal standard solution of 1,3-Dinitrobenzene-¹⁵N₂ at a suitable concentration (e.g., 1 µg/mL) by diluting the primary stock solution.

-

-

Calibration Standards:

-

Prepare a set of calibration standards by spiking appropriate amounts of the 1,3-Dinitrobenzene working solutions into a blank matrix extract.

-

Add a constant amount of the 1,3-Dinitrobenzene-¹⁵N₂ working internal standard solution to each calibration standard.

-

The final concentrations of the calibration standards should bracket the expected concentration range of the analyte in the samples.

-

Sample Preparation

The following is a general protocol for the extraction of 1,3-Dinitrobenzene from a solid matrix like soil. This protocol should be optimized based on the specific matrix.

-

Spiking with Internal Standard:

-

Weigh 1 g of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of the 1,3-Dinitrobenzene-¹⁵N₂ working internal standard solution.

-

-

Extraction:

-

Add 5 mL of acetonitrile to the sample.

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Cleanup (if necessary):

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering substances.

-

The choice of SPE sorbent will depend on the matrix and potential interferences.

-

-

Final Preparation:

-

Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm filter before LC-MS/MS analysis.

-

LC-MS/MS Parameters

-

LC Column: A C18 reversed-phase column is suitable for the separation of 1,3-Dinitrobenzene.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ions for both the analyte and the internal standard need to be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,3-Dinitrobenzene | 168.0 | 122.0 | 15 |

| 1,3-Dinitrobenzene-¹⁵N₂ | 170.0 | 124.0 | 15 |

Note: The exact m/z values and collision energies should be determined experimentally by infusing the individual standard solutions into the mass spectrometer.

Data Presentation

The quantitative data should be summarized in clear and structured tables.

Table 1: Calibration Curve Data

| Calibration Level | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1 | 10 | 15,234 | 150,123 | 0.101 |

| 2 | 5 | 10 | 76,543 | 152,345 | 0.502 |

| 3 | 10 | 10 | 151,987 | 151,876 | 1.001 |

| 4 | 50 | 10 | 758,987 | 150,987 | 5.027 |

| 5 | 100 | 10 | 1,520,345 | 151,123 | 10.060 |

| 6 | 500 | 10 | 7,601,234 | 150,567 | 50.486 |

Table 2: Sample Quantification Data

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/g) | % Recovery |

| Sample 1 | 254,321 | 149,876 | 1.697 | 16.8 | 98.5 |

| Sample 2 | 45,678 | 151,234 | 0.302 | 3.0 | 101.2 |

| QC Low (5 ng/g) | 75,987 | 150,543 | 0.505 | 5.0 | 100.9 |

| QC High (100 ng/g) | 1,515,678 | 151,098 | 10.031 | 99.7 | 99.7 |

Conclusion

The use of 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard in an isotope dilution mass spectrometry method provides a robust and reliable approach for the accurate quantification of 1,3-Dinitrobenzene. The detailed protocols and methodologies presented in these application notes serve as a comprehensive guide for researchers and scientists in various fields. The inherent advantages of IDMS, particularly the mitigation of matrix effects and procedural variations, make it the gold standard for quantitative analysis where high accuracy is paramount.[6][7][8]

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. lcms.cz [lcms.cz]

- 4. Application of ELISA techniques to metabolic disposition studies for 1,3-dinitrobenzene: comparison with HPLC and radiochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

Application Notes: 1,3-Dinitrobenzene-¹⁵N₂ for Enhanced Environmental Analysis

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a nitroaromatic compound used in the manufacturing of explosives, dyes, and industrial chemicals. Its presence in the environment, primarily due to contamination from ammunition plants and manufacturing facilities, is a significant concern due to its toxicity. Accurate and precise quantification of 1,3-DNB in environmental matrices such as soil and water is crucial for risk assessment and remediation efforts. The use of stable isotope-labeled internal standards, such as 1,3-Dinitrobenzene-¹⁵N₂, is the gold standard for achieving high-quality analytical data.

Principle of Isotope Dilution

Isotope dilution mass spectrometry is an analytical technique that provides high accuracy and precision by correcting for sample matrix effects and variations in extraction efficiency and instrument response. The technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., 1,3-Dinitrobenzene-¹⁵N₂) to the environmental sample before any sample preparation or analysis.

The labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. Because the mass spectrometer can distinguish between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z), any loss of analyte during sample processing will affect both the native and labeled compounds equally. This allows for a highly accurate calculation of the native analyte concentration based on the ratio of the signals from the native and labeled compounds.

Applications in Environmental Monitoring

-

Accurate Quantification in Complex Matrices: Environmental samples like soil, sediment, and wastewater are complex matrices that can interfere with analytical measurements, leading to either suppression or enhancement of the analytical signal. By using 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard, these matrix effects can be effectively normalized, leading to more accurate and reliable quantification of 1,3-DNB contamination.

-

Environmental Fate and Transport Studies: Understanding the fate and transport of contaminants in the environment is essential for predicting their environmental impact. 1,3-Dinitrobenzene-¹⁵N₂ can be used as a tracer in laboratory or field studies to investigate the degradation pathways (biodegradation, photolysis) and transport mechanisms of 1,3-DNB in soil and water. By tracking the disappearance of the labeled compound and the appearance of its degradation products, researchers can determine degradation rates and identify transformation products.

-

Validation of Analytical Methods: 1,3-Dinitrobenzene-¹⁵N₂ is a critical component in the development and validation of robust analytical methods, such as those based on U.S. EPA Method 1625 or 8270. It is used to assess method performance characteristics, including recovery, precision, and accuracy.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of 1,3-Dinitrobenzene in environmental samples. The use of 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard is intended to improve the reliability of these measurements.

Table 1: Analytical Methods and Detection Limits for 1,3-Dinitrobenzene

| Analytical Method | Matrix | Detection Limit | Reference |

| GC-MS (Isotope Dilution) | Water | 10.0 µg/L | |

| GC-MS | Soil | 20.0 µg/L | |

| HRGC-ECD | Blood/Urine | Low ppb range | |

| HPLC-UV | Soil/Water | < 0.1 ppm | |

| GC-ECD | Water | 0.1 µg/L |

Table 2: Reported Concentrations of 1,3-Dinitrobenzene in Contaminated Environments

| Environmental Matrix | Concentration Range | Location Context | Reference |

| Groundwater | up to 8 ppm | Vicinity of Army ammunition plants | |

| Soil | 0.77 to 1.5 ppm | Vicinity of Army ammunition plants |

Experimental Protocols

Protocol 1: Quantification of 1,3-Dinitrobenzene in Water by Isotope Dilution GC-MS

This protocol is based on the principles of U.S. EPA Method 1625B.

1. Sample Preparation and Spiking

- Collect a 1-liter water sample in a clean glass bottle.

- Add a known amount (e.g., 100 µL of a 10 µg/mL solution) of 1,3-Dinitrobenzene-¹⁵N₂ in a suitable solvent (e.g., acetonitrile) to the water sample. This will be the internal standard.

- Also add any surrogate standards as required by the specific EPA method.

- Mix the sample thoroughly by shaking for 1 minute.

2. Liquid-Liquid Extraction

- Adjust the pH of the sample to >11 with 5N NaOH.

- Transfer the sample to a 2-liter separatory funnel with a Teflon stopcock.

- Add 60 mL of methylene chloride to the funnel and extract the sample by shaking for 2 minutes with periodic venting.

- Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

- Collect the methylene chloride extract in a clean flask.

- Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride. Combine all extracts.

- Adjust the pH of the aqueous phase to <2 with 1:1 H₂SO₄ and repeat the extraction process with three 60 mL aliquots of methylene chloride. Combine these extracts with the base/neutral extracts.

3. Drying and Concentration

- Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.

- Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.

4. GC-MS Analysis

- GC Conditions (Example):

- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Ions to Monitor:

- 1,3-Dinitrobenzene (unlabeled): m/z 168 (quantification), 75, 122 (confirmation).

- 1,3-Dinitrobenzene-¹⁵N₂ (labeled): m/z 170 (quantification).

- Calibration: Prepare a series of calibration standards containing known concentrations of unlabeled 1,3-Dinitrobenzene and a constant concentration of 1,3-Dinitrobenzene-¹⁵N₂. Analyze these standards to generate a calibration curve.

5. Data Analysis

- Calculate the concentration of 1,3-Dinitrobenzene in the sample using the following isotope dilution formula: Concentration = (A_nat / A_is) * (C_is / RRF) * (V_ex / V_s) Where:

- A_nat = Peak area of the native analyte.

- A_is = Peak area of the isotopic standard.

- C_is = Concentration of the isotopic standard.

- RRF = Relative Response Factor (determined from the calibration curve).

- V_ex = Final extract volume.

- V_s = Initial sample volume.

Protocol 2: Quantification of 1,3-Dinitrobenzene in Soil by Isotope Dilution GC-MS

1. Sample Preparation and Spiking

- Weigh 10 g of a homogenized soil sample into a beaker.

- Spike the soil sample with a known amount of 1,3-Dinitrobenzene-¹⁵N₂ internal standard (e.g., 100 µL of a 10 µg/mL solution in acetonitrile).

- Allow the spiked sample to equilibrate for 30 minutes.

2. Ultrasonic Extraction

- Add 20 mL of acetonitrile to the soil sample.

- Place the sample in an ultrasonic bath and extract for 15-20 minutes.

- Allow the soil to settle, and carefully decant the acetonitrile extract into a clean vial.

- Repeat the extraction with a fresh 20 mL aliquot of acetonitrile. Combine the extracts.

3. Cleanup and Concentration

- Filter the combined extract through a 0.45 µm PTFE filter to remove particulates.

- If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

- Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

4. GC-MS Analysis and Data Analysis